molecular formula C25H28ClN3O2 B2769084 4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one CAS No. 878693-44-8

4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one

Cat. No.: B2769084
CAS No.: 878693-44-8
M. Wt: 437.97
InChI Key: XHFWNDUQKMPAKG-UHFFFAOYSA-N
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Description

The compound 4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one (hereafter referred to as the "target compound") is a benzimidazole-pyrrolidinone hybrid featuring a 4-chloro-3-methylphenoxybutyl chain and an allyl substituent. Its molecular formula is C25H29ClN3O2 (MW ≈ 438.0 g/mol). The benzimidazole core and pyrrolidinone scaffold are common in medicinal chemistry due to their versatility in interacting with biological targets such as kinases, GPCRs, and ion channels .

Properties

IUPAC Name

4-[1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O2/c1-3-12-28-17-19(16-24(28)30)25-27-22-8-4-5-9-23(22)29(25)13-6-7-14-31-20-10-11-21(26)18(2)15-20/h3-5,8-11,15,19H,1,6-7,12-14,16-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFWNDUQKMPAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one involves multiple steps, starting from the appropriate benzimidazole precursor. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core allows the compound to interact with biopolymers, potentially inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The target compound’s structural analogs differ primarily in substituents on the phenoxy group, alkyl chain length, and pyrrolidinone modifications. These variations influence physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound ID Molecular Formula Molecular Weight (g/mol) Substituents (Phenoxy Group) Alkyl Chain Pyrrolidinone Substituent Key Properties/Activities References
Target Compound C25H29ClN3O2 ~438.0 4-Chloro-3-methylphenoxy Butyl Allyl N/A (hypothesized α1-adrenolytic)
Analog* C26H31N3O2 417.54 4-Ethylphenoxy Butyl Allyl N/A
Compound 44 () C23H25ClNO4 414.15 4-Chlorobenzoyl 2-Hydroxypropyl SAR study (melting point: 256–258°C)
S-61 () C19H28ClN3O 349.9 Butyl Piperazinyl (2-tolyl) Antiarrhythmic, α1-adrenolytic
Compound 4-Methoxyphenoxy Ethyl 3-Trifluoromethylphenyl Structural flexibility for binding

*From : 4-{1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one (CAS: 878693-56-2).

Impact of Substituents on Properties

  • Phenoxy Group Modifications: Target vs. Compound: The methoxy group improves solubility but reduces lipophilicity compared to chloro/methyl substituents .
  • Alkyl Chain Length :

    • The butyl chain in the target compound and analog allows deeper penetration into receptor cavities compared to shorter chains (e.g., ethyl in ) .
  • Pyrrolidinone Substituents: The allyl group in the target compound introduces mild electron-withdrawing effects, whereas bulkier groups like 3-trifluoromethylphenyl () or piperazinyl () may alter steric interactions and target selectivity .

Biological Activity

The compound 4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C24H24ClN3O3C_{24}H_{24}ClN_{3}O_{3}, with a molecular weight of approximately 437.9 g/mol. The structure features a benzodiazole core, a chlorinated phenoxy group, and a pyrrolidinone moiety. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC24H24ClN3O3
Molecular Weight437.9 g/mol
IUPAC Name4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
InChI KeyNQEWZKCTMDLXQU-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds similar to this one have been evaluated for their anticancer properties. A study involving various derivatives showed that certain modifications could enhance their effectiveness against cancer cell lines. For instance, compounds with similar structural motifs exhibited varying degrees of activity against leukemia and solid tumors in vitro.

Case Study: Anticancer Screening

In a screening assay conducted by the National Cancer Institute (NCI), several derivatives were tested against a panel of over sixty cancer cell lines. The results indicated that while some derivatives showed promising activity, others had minimal effects on tumor growth:

CompoundMean Growth (%)Most Sensitive Cell Line(s) Growth Inhibition (%)
4a104.68RPMI-8226 (Leukemia) - 92.48
CCRF-CEM (Leukemia) - 92.77

This data suggests that structural variations can significantly impact biological activity, highlighting the need for further optimization.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The chlorinated phenoxy group may facilitate binding to target sites, potentially leading to inhibition of tumor growth or modulation of other biological processes.

Antimicrobial Properties

In addition to anticancer activity, there is emerging evidence suggesting that similar compounds possess antimicrobial properties. Studies have reported that derivatives featuring the benzodiazole core exhibit activity against various bacterial strains and fungi, making them candidates for further exploration in drug development.

Example Study: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of several benzodiazole derivatives:

CompoundZone of Inhibition (mm)Bacterial Strain
4b15E. coli
4c18Staphylococcus aureus

These findings indicate that the structural characteristics of the compound may enhance its ability to disrupt microbial membranes or inhibit vital enzymatic functions.

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